![molecular formula C13H11NO5S B353452 [2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid CAS No. 871480-77-2](/img/structure/B353452.png)

[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

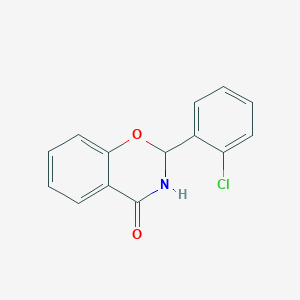

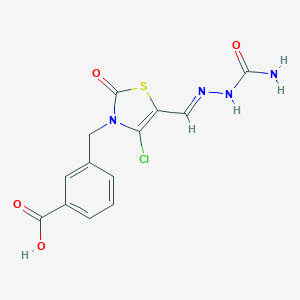

“[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid” is a chemical compound that belongs to the class of organic compounds known as thiazolidinediones . It has a molecular weight of 175.16 and its empirical formula is C5H5NO4S .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two carbonyl groups and an acetic acid group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its SMILES string is O=C(SC1CC(O)=O)NC1=O, and its InChI key is NYOCHSASHNVXRM-UHFFFAOYSA-N .Mécanisme D'action

The mechanism of action of DOTAP involves the formation of stable complexes with nucleic acids. The positively charged headgroup of DOTAP interacts with the negatively charged phosphate groups of nucleic acids, forming stable complexes that can penetrate cell membranes. Once inside the cell, the nucleic acids are released from the complex and can be expressed.

Biochemical and Physiological Effects:

DOTAP has been shown to have low toxicity and immunogenicity, making it an attractive option for gene delivery and transfection studies. It has also been shown to have minimal effects on cell viability and proliferation. However, it is important to note that the efficacy of DOTAP-mediated gene delivery can vary depending on the cell type and experimental conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DOTAP for gene delivery is its high transfection efficiency. It has also been shown to be less toxic than other cationic lipids, such as Lipofectamine. However, one limitation of DOTAP is that it can be expensive compared to other transfection reagents. Additionally, the efficacy of DOTAP-mediated gene delivery can be affected by factors such as the concentration of DOTAP and the ratio of DOTAP to nucleic acid.

Orientations Futures

There are several future directions for research involving DOTAP. One area of interest is the development of new formulations and modifications of DOTAP that can improve its transfection efficiency and reduce toxicity. Another area of interest is the use of DOTAP in the development of vaccines and immunotherapies for cancer and infectious diseases. Additionally, there is potential for the use of DOTAP in the delivery of other therapeutic molecules, such as siRNA and antisense oligonucleotides.

Méthodes De Synthèse

DOTAP can be synthesized using a variety of methods, including the reaction of 2,4-thiazolidinedione with 2-bromo-2-phenylacetic acid, followed by reaction with 2-aminoethanol. This method yields DOTAP with a purity of over 95%.

Applications De Recherche Scientifique

DOTAP has been widely used in scientific research for gene delivery and transfection studies. It has also been used in the development of vaccines and immunotherapies for cancer and infectious diseases. DOTAP has been shown to efficiently deliver nucleic acids into a variety of cell types, including primary cells and difficult-to-transfect cell lines.

Propriétés

IUPAC Name |

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c15-9(8-4-2-1-3-5-8)7-14-12(18)10(6-11(16)17)20-13(14)19/h1-5,10H,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOLOJZFFBYCAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)

![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)

![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)

![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)

![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)